Mal-PEG8-t-butyl ester
CAS No.: 2055048-43-4
Cat. No.: VC0534474
Molecular Formula:
Molecular Weight:
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2055048-43-4 |
---|---|
IUPAC Name | tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Standard InChI | InChI=1S/C27H47NO12/c1-27(2,3)40-26(31)6-8-32-10-12-34-14-16-36-18-20-38-22-23-39-21-19-37-17-15-35-13-11-33-9-7-28-24(29)4-5-25(28)30/h4-5H,6-23H2,1-3H3 |
Standard InChI Key | HAOLDMZFBZWLAI-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Molecular Information
The chemical composition and identifying information for Mal-PEG8-t-butyl ester are summarized in the following table:
Parameter | Value |
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Chemical Formula | C₂₇H₄₇NO₁₂ |
Molecular Weight | 577.67514 Da |
CAS Number | 2055048-43-4 |
IUPAC Name | tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O |
Storage Temperature | -20°C |
Physical State | Solid powder |
Purity (Commercial) | Typically ≥98% |
The molecular structure features a linear PEG chain with eight ethylene oxide units, providing a hydrophilic spacer between the two functional ends of the molecule .
Structural Characteristics
Mal-PEG8-t-butyl ester possesses several key structural features that contribute to its utility in research applications:
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A maleimide group at one terminus, which provides selective reactivity toward thiol groups
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A t-butyl protected carboxylic acid at the opposite terminus
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A hydrophilic PEG8 spacer that increases water solubility and provides flexibility
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An extended molecular structure that allows for spatial separation between conjugated moieties
The PEG8 component consists of eight repeating ethylene oxide units (-CH₂CH₂O-), providing sufficient length to keep conjugated molecules at an appropriate distance while maintaining solubility in aqueous environments .
Functional Groups and Reactivity
Maleimide Group
The maleimide group is a key functional component of Mal-PEG8-t-butyl ester, providing specific reactivity toward thiol-containing molecules. The primary characteristics and reactivity of this group include:
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Selective reaction with thiol groups to form stable thioether bonds
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Ability to undergo Michael addition reactions under mild conditions (typically pH 6.5-7.5)
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High specificity for cysteine residues in proteins
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Formation of covalent bonds that remain stable under physiological conditions
This selective reactivity makes Mal-PEG8-t-butyl ester particularly valuable for bioconjugation with cysteine-containing peptides, proteins, and other thiol-functionalized biomolecules . The reaction proceeds readily at neutral pH and room temperature, making it compatible with sensitive biological materials.
t-Butyl Ester Group
The t-butyl ester group serves as a protected form of a carboxylic acid functionality, offering several advantages:
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Protection of the carboxylic acid during initial conjugation reactions
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Selective deprotection under acidic conditions to reveal the free carboxylic acid
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Ability to subsequently react with amine-containing molecules to form amide bonds
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Orthogonal reactivity with respect to the maleimide group
The protected carboxyl group can be deprotected under acidic conditions to generate a free carboxylic acid, which can then be activated for further conjugation reactions with amine-containing molecules . This sequential reactivity allows for the creation of complex bioconjugates with precisely controlled architectures.
PEG Spacer
The polyethylene glycol (PEG8) spacer in Mal-PEG8-t-butyl ester provides several important properties:
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Enhanced water solubility of the linker and resulting conjugates
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Reduced aggregation of conjugated biomolecules
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Flexibility that allows conjugated molecules to maintain their independent functions
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Biocompatibility and reduced immunogenicity in biological systems
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Physical separation between conjugated moieties to prevent steric hindrance
These properties make the PEG8 spacer ideal for maintaining the functionality of conjugated molecules while providing improved pharmacokinetic and physicochemical properties .
Applications in Research and Development
Bioconjugation
Mal-PEG8-t-butyl ester serves as a versatile tool in bioconjugation chemistry, allowing for the controlled attachment of diverse molecules. The dual functionality enables sequential conjugation strategies:
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Initial conjugation via the maleimide group to thiol-containing biomolecules
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Subsequent deprotection of the t-butyl ester followed by activation and conjugation to amine-containing molecules
This stepwise approach allows for the creation of well-defined bioconjugates with precise control over the conjugation sites and stoichiometry. Applications include:
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Protein labeling with fluorescent dyes or other detection probes
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Preparation of antibody-drug conjugates (ADCs)
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Development of targeted imaging agents
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Creation of bispecific protein conjugates
The stability of the resulting conjugates makes them suitable for a wide range of biological applications, from in vitro diagnostics to in vivo therapeutic delivery .
Drug Delivery Systems
Mal-PEG8-t-butyl ester plays a significant role in the development of advanced drug delivery systems:
Application | Description | Advantage |
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Antibody-Drug Conjugates | Linking cytotoxic drugs to antibodies via the PEG linker | Improved therapeutic index and reduced side effects |
PEGylated Proteins | Attachment of PEG chains to therapeutic proteins | Enhanced circulation time and reduced immunogenicity |
Targeted Nanoparticles | Surface modification of nanoparticles with targeting ligands | Improved cellular uptake and reduced off-target effects |
Multi-functional Conjugates | Creation of conjugates with both targeting and therapeutic moieties | Synergistic effects and improved efficacy |
The hydrophilic PEG spacer enhances the solubility and stability of drug conjugates while reducing immunogenicity and improving pharmacokinetic properties. The ability to form stable thioether bonds via the maleimide group ensures that the drug remains attached to its carrier until reaching the target site.
Protein Conjugation
Mal-PEG8-t-butyl ester is particularly valuable in protein conjugation applications:
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Site-specific labeling of proteins through reaction with surface-exposed cysteine residues
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Production of protein-polymer conjugates with improved stability and circulation time
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Development of protein-small molecule conjugates for various applications
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Creation of protein-protein conjugates with defined orientation and stoichiometry
The mild reaction conditions required for maleimide-thiol conjugation allow for the modification of proteins without significant denaturation or loss of activity. The PEG spacer helps maintain protein solubility and reduces aggregation, which are critical factors in preserving protein function .
Related Compounds
Several related compounds share structural similarities with Mal-PEG8-t-butyl ester, offering alternative functionalities for specific applications:
These related compounds expand the toolkit available for bioconjugation, allowing researchers to select the optimal linker based on the specific requirements of their application .
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